amino}acetyl)urea CAS No. 1241004-15-8](/img/structure/B2682122.png)
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various studies to better understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The exact mechanism of action of (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea is not yet fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes, which could have a range of potential applications in scientific research.
Biochemical and Physiological Effects:
Studies have shown that (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea has a range of biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of certain diseases. Additionally, the compound has been shown to have an effect on certain enzymes, which could have implications for a range of scientific studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea in lab experiments is its unique properties. The compound has been shown to have a range of potential applications, including its ability to inhibit certain enzymes and its anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments, including the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea. For example, further studies could be conducted to better understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Additionally, research could be conducted to explore the use of this compound in combination with other drugs or therapies. Overall, there is still much to learn about (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea, and future research is likely to uncover new and exciting applications for this unique compound.
Métodos De Síntesis
The (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea compound can be synthesized using a variety of methods, including the reaction of 4-methylbenzylamine with propargyl isocyanate in the presence of a catalyst. This method has been shown to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
The (2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea compound has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of properties that make it useful in a range of studies, including its ability to inhibit certain enzymes and its potential to act as an anti-inflammatory agent.
Propiedades
IUPAC Name |
N-carbamoyl-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-17(10-13(18)16-14(15)19)9-12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3,(H3,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQXBLGPQJQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[(4-Methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

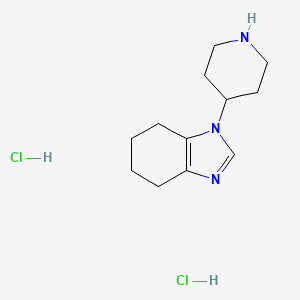
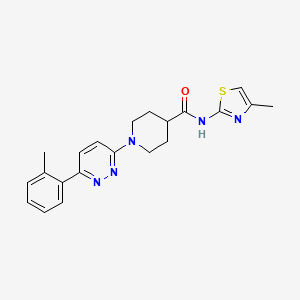
![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)
![[(1S,2R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B2682045.png)
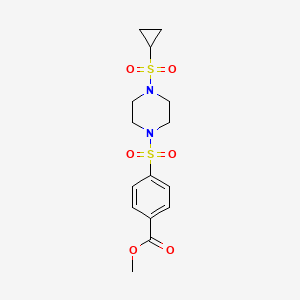
![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682048.png)
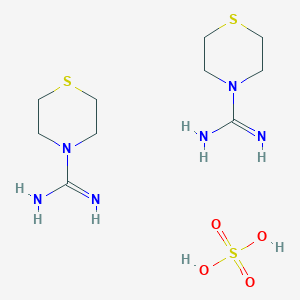
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2682052.png)
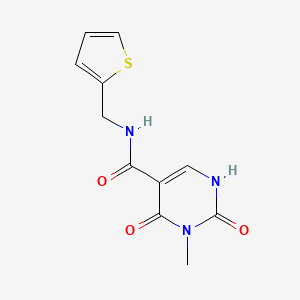
![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2682055.png)
![Diethyl 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-hydroxyisophthalate](/img/structure/B2682059.png)
![4-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2682060.png)
![6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2682061.png)
